N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide
Description
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide is a compound that features an adamantane core, a unique and highly stable polycyclic structure The adamantane moiety is known for its rigidity and stability, which imparts significant chemical and physical properties to the compound
Properties
IUPAC Name |
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-18-7-14-8-19(2,10-18)12-20(9-14,11-18)13-21-17(23)15-3-5-16(6-4-15)22(24)25/h3-6,14H,7-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCAMGWUWYATDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide typically involves the functionalization of the adamantane core followed by the introduction of the nitrobenzamide group. One common method involves the alkylation of 3,5-dimethyladamantane with a suitable alkylating agent to introduce the methyl group. This is followed by nitration to introduce the nitro group and subsequent amidation to form the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The adamantane core can be functionalized through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Substitution reactions often involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated derivatives, and substituted adamantane compounds .
Scientific Research Applications
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to effectively interact with its targets. The nitrobenzamide group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-4-nitrobenzamide
- N-(3,5-dimethyladamantan-1-yl)-4-aminobenzamide
- N-(adamantan-1-yl)-4-aminobenzamide
Uniqueness
N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide is unique due to the presence of both the 3,5-dimethyladamantane and nitrobenzamide groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
